4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride
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Overview
Description
“4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride” is a compound with the CAS Number: 57846-74-9 . It has a molecular weight of 250.75 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(3-aminopropyl)benzenesulfonamide hydrochloride . The InChI code for this compound is 1S/C9H14N2O2S.ClH/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13;/h3-6H,1-2,7,10H2,(H2,11,12,13);1H .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 250.75 . The storage temperature for this compound is room temperature .Scientific Research Applications
- They are used to treat bacterial infections, including urinary tract infections, respiratory tract infections, and gastrointestinal infections in both humans and animals .
- Researchers explore their role in managing thyroiditis, an inflammatory condition affecting the thyroid gland .
Antibacterial Activity
Carbonic Anhydrase Inhibition
Anti-Inflammatory Effects
Thyroiditis Treatment
Diuretic Properties
Toxoplasmosis Therapy
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary target of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride acts as a competitive inhibitor of dihydropteroate synthetase . Normally, this enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid. The compound competes with paba for the active site of the enzyme, thereby inhibiting the reaction necessary for the synthesis of folic acid .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride disrupts the folic acid metabolism cycle . This leads to a decrease in the production of folic acid, which in turn affects the synthesis of nucleic acids and proteins, crucial for bacterial growth and multiplication . The compound may also exhibit anti-carbonic anhydrase activity, affecting diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Pharmacokinetics
Most sulfonamides, which this compound is a part of, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of these compounds is inhibited by pus .
Result of Action
The result of the action of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of nucleic acids and proteins, which are essential for bacterial growth .
Action Environment
The action, efficacy, and stability of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride can be influenced by various environmental factors. It’s worth noting that the antibacterial action of sulfonamides is inhibited by pus , suggesting that the presence of pus in the infection site could reduce the efficacy of the compound.
properties
IUPAC Name |
4-(3-aminopropyl)benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13;/h3-6H,1-2,7,10H2,(H2,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADEZLCQMNNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride | |
CAS RN |
57846-74-9 |
Source
|
Record name | 4-(3-aminopropyl)benzene-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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